molecular formula C7H8BrClN2S B6610851 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 2866319-53-9

2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No.: B6610851
CAS No.: 2866319-53-9
M. Wt: 267.57 g/mol
InChI Key: UZLOQFGAZFOFOD-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is a halogenated imidazo[2,1-b]thiazole derivative characterized by a bromine atom at position 2, methyl groups at positions 3 and 6, and a hydrochloride counterion. This compound belongs to a class of heterocyclic scaffolds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S.ClH/c1-4-3-10-5(2)6(8)11-7(10)9-4;/h3H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLOQFGAZFOFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(SC2=N1)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the reaction of 2-aminothiazoles with appropriate halogenated precursors. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often require the presence of a base and heating to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazoles.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation in various cancer models. For instance, studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Properties : Compounds within the imidazo[2,1-b][1,3]thiazole class have been evaluated for their antimicrobial effects. Preliminary data suggest that they may possess activity against a range of bacterial and fungal pathogens .

Biochemical Applications

The compound's unique structure allows it to interact with biological macromolecules:

  • Enzyme Inhibition : Imidazo[2,1-b][1,3]thiazoles are known to inhibit various enzymes involved in metabolic pathways. For example, they may act as inhibitors of kinases or phosphatases, which are critical in cancer progression and treatment .
  • Receptor Modulation : Some studies have investigated the ability of these compounds to modulate receptor activity, particularly in the context of neurological disorders. Their potential as neuroprotective agents is being explored .

Material Science

Beyond biological applications, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride has implications in material science:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Research indicates that thiazole derivatives can enhance charge transport properties when incorporated into organic electronic materials .
  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties tailored for applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in Cancer Research highlighted the efficacy of thiazole derivatives against breast cancer cell lines. The results indicated that treatment with 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Effects

In a comparative study of various thiazole derivatives published in Journal of Antimicrobial Chemotherapy, 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole derivatives exhibit structural and functional diversity depending on substituent patterns, halogenation, and ring saturation. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Activities Reference
2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride Br (C2), CH₃ (C3, C6), HCl salt High electrophilicity at C2; potential COX-2 inhibition; improved solubility via HCl salt
Levamisole Hydrochloride 6-Phenyl, tetrahydro ring (saturated), HCl salt Anthelmintic and immunomodulatory; acts via T-cell activation
5-Bromo-3-[6-(2,3-dihydro-benzodioxin)imidazo[2,1-b]thiadiazole]-1H-indole (10c) Br (C5), benzodioxin (C6) Anticancer activity (IC₅₀ data not reported); high melting point (327°C)
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide BrCH₂ (C6), HBr salt Reactive bromomethyl group for alkylation; potential prodrug candidate
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride COOEt (C2), CH₃ (C3), dihydro ring Ester group enhances lipophilicity; dihydro ring reduces aromatic stability

Key Observations

Substituent Effects on Reactivity: Bromine at position 2 (target compound) facilitates nucleophilic substitution, as seen in analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where Br is replaced by amines . In contrast, bromine at position 5 (compound 10c) remains inert under similar conditions, highlighting positional reactivity differences .

Biological Activity :

  • The target compound’s dimethyl groups may enhance selectivity for COX-2 inhibition, similar to N,N-dimethyl-substituted imidazo[2,1-b]thiazoles (IC₅₀ COX-2 = 0.08 µM) .
  • Levamisole’s saturated tetrahydro ring and phenyl group enable distinct mechanisms (e.g., immune modulation) compared to fully aromatic derivatives .

Physicochemical Properties: Melting points correlate with aromaticity and substituent bulk. Hydrochloride salts (target compound, levamisole) exhibit superior water solubility vs. hydrobromide analogs (e.g., 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide) .

Stability :

  • Fully unsaturated thiazoles (target compound) are more stable than thiazine analogs, which readily rearrange to thiazoles .

Biological Activity

2-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8BrClN2S
  • CAS Number : 2866319-53-9
  • IUPAC Name : 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride

The compound features a fused ring system consisting of an imidazole and a thiazole ring with bromine and methyl substitutions.

Research indicates that imidazo[2,1-b]thiazole derivatives can interact with various biological targets, leading to significant changes in cellular processes. The mechanisms include:

  • Antitumor Activity : Compounds within this class have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting a role in combating infections.
  • Enzyme Inhibition : Studies have indicated that these compounds can inhibit specific enzymes related to disease processes.

Anticancer Activity

A study highlighted the anticancer potential of thiazole derivatives, indicating that structural modifications significantly affect their cytotoxicity. For instance:

  • Compounds with specific substitutions demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) analyses suggest that electron-donating groups enhance activity against cancer cell lines .

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects:

  • A range of thiazole derivatives showed comparable antibacterial activity to standard antibiotics such as norfloxacin .
  • The presence of electron-releasing groups has been linked to enhanced antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against various cell lines (IC50 < 1 µg/mL)
AntimicrobialComparable activity to norfloxacin
Enzyme InhibitionInhibition of specific enzymes related to cancer

Case Study: Antitumor Efficacy

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that:

  • Certain derivatives exhibited potent activity against Jurkat and HT-29 cell lines.
  • The most active compounds were identified as having specific structural features conducive to binding with target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclocondensation of imidazolidine-2-thione with α-bromoacetophenones in ethanol under reflux (4–6 hours) is a validated route, yielding hydrobromide salts (69–86%). Subsequent neutralization with NaHCO₃ in acetone produces the free base, which is then converted to the hydrochloride salt via HCl treatment. Key parameters include solvent polarity (ethanol vs. DMSO), stoichiometric ratios, and temperature control to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at C3/C6, bromine at C2).
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 303.2 for C₈H₁₀BrN₂S·HCl).
  • IR : Identify characteristic bands (e.g., C-Br stretch ~550 cm⁻¹, NH stretch ~3200 cm⁻¹) .

Q. What purification strategies are effective for removing byproducts like unreacted α-bromoacetophenones?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 ratio) removes polar impurities. For non-polar byproducts, column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor via TLC (Rf ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. chlorine, methyl vs. aryl groups) impact biological activity?

  • Methodological Answer : Comparative SAR studies show bromine enhances electrophilicity, improving antimicrobial activity (e.g., MIC 8 µg/mL against S. aureus vs. 32 µg/mL for chloro analogs). Methyl groups at C3/C6 increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies. Replace with polar groups (e.g., -OH) to improve solubility for in vivo applications .

Q. What computational methods are suitable for predicting binding interactions with biological targets (e.g., bacterial enzymes)?

  • Methodological Answer : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., M. tuberculosis pantothenate synthetase, PDB: 3IVX). Validate with DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .

Q. How should researchers address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Standardize assay conditions:

  • DPPH Radical Scavenging : Use 0.1 mM DPPH in methanol, measure absorbance at 517 nm after 30 minutes.
  • Control for solvent interference (e.g., DMSO quenches radicals). Replicate conflicting studies under identical conditions to isolate variables (e.g., pH, temperature) .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodological Answer : Thiazole analogs are prone to hydrolysis at high pH (>8.0). Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Degradation products (e.g., imidazole ring-opened derivatives) form within 48 hours. Stabilize via lyophilization or formulation with cyclodextrins .

Q. How can in vitro cytotoxicity data be translated to in vivo models?

  • Methodological Answer : Use IC₅₀ values from MTT assays (e.g., 25 µM against HeLa cells) to calculate therapeutic indices (TI = IC₅₀/EC₅₀). For TI >10, proceed to murine models with dose escalation (5–50 mg/kg). Monitor hepatic/renal toxicity via serum ALT/CRE biomarkers .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate biological assays with orthogonal methods (e.g., comet assay for oxidative DNA damage vs. DPPH).
  • Stereochemical Complexity : Use chiral HPLC (Chiralpak IC column) to resolve enantiomers if racemization occurs during synthesis .

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